1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and a morpholinoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of Morpholinoethylthio Group: The morpholinoethylthio group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the morpholinoethylthio group.
Coupling with Urea Moiety: The final step involves coupling the thiadiazole derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the morpholinoethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(5-((2-piperidinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure with a piperidinoethylthio group instead of a morpholinoethylthio group.
1-(3,4-Dimethylphenyl)-3-(5-((2-pyrrolidinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Contains a pyrrolidinoethylthio group.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the morpholinoethylthio group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-12-3-4-14(11-13(12)2)18-15(23)19-16-20-21-17(26-16)25-10-7-22-5-8-24-9-6-22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGUYXNSFRCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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